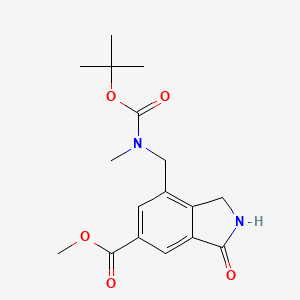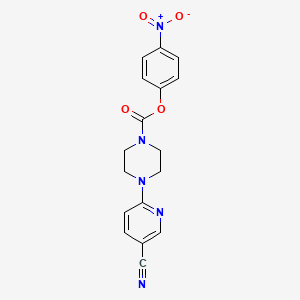
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the pyridine ring: The piperazine derivative is then reacted with a pyridine derivative, such as 5-cyano-2-pyridine, under suitable conditions.
Attachment of the nitrophenyl group: Finally, the compound is reacted with 4-nitrophenyl chloroformate to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and pyridine groups can play a crucial role in binding to the target site.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl 4-(2-pyridinyl)-1-piperazinecarboxylate
- 4-Nitrophenyl 4-(3-cyano-2-pyridinyl)-1-piperazinecarboxylate
Uniqueness
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate is unique due to the presence of both the nitrophenyl and cyano-pyridine groups, which can confer distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C17H15N5O4 |
|---|---|
Peso molecular |
353.33 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H15N5O4/c18-11-13-1-6-16(19-12-13)20-7-9-21(10-8-20)17(23)26-15-4-2-14(3-5-15)22(24)25/h1-6,12H,7-10H2 |
Clave InChI |
BWQIPKKUDXHYPI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=C(C=C2)C#N)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



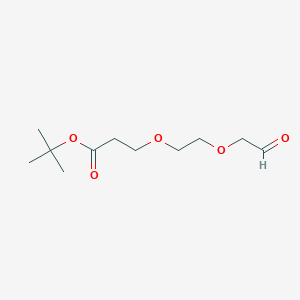
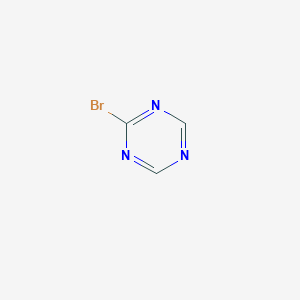
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)

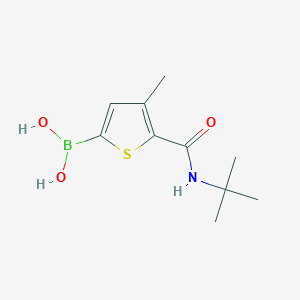
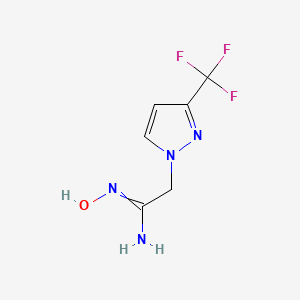
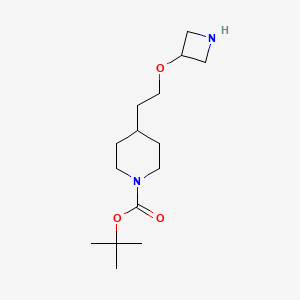
![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)
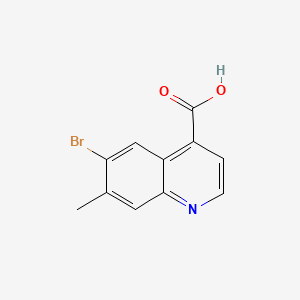
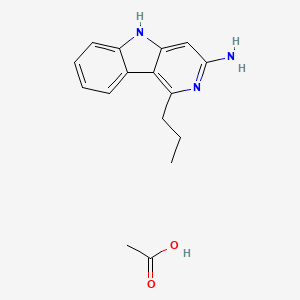
![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)

